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molecular formula N2O6Sr B156861 Strontium nitrate CAS No. 10042-76-9

Strontium nitrate

Cat. No. B156861
M. Wt: 211.63 g/mol
InChI Key: DHEQXMRUPNDRPG-UHFFFAOYSA-N
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Patent
US06221322B1

Procedure details

In addition, the following method for purifying strontium nitrate is disclosed in U.S. Pat. No. 3,065,052: an aqueous solution of strontium nitrate containing barium impurities is prepared, this solution is gradually adjusted to at least the neutral range with nitric acid, the adjusted solution is mixed with a chromic acid solution to produce a strongly acidic solution, a strontium hydroxide solution is gradually added to the resulting solution containing a nitrate and an acid to adjust the pH to 11 while this solution is agitated, this pH is kept unchanged for several minutes to allow the barium impurities to precipitate as barium chromate, the solution is then filtered to remove the barium chromate, nitric acid is subsequently added to the filtrate to gradually bring the pH to about 1 while the filtrate is boiled, and the filtrate is then evaporated to precipitate strontium nitrate crystals, yielding strontium nitrate having the following average composition: 99.85% Sr(NO3)2, 0.05% Ba(NO3)2, 0.004% NaNO3, Ca(NO3)2 (undetected), and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
strontium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[Cr](O)(O)(=O)=O.[OH-].[Sr+2:11].[OH-].[N+:13]([O-:16])([O-:15])=[O:14].[Ba]>>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:11].[N+:13]([O-:16])([O-:15])=[O:14] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Three
Name
strontium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Sr+2].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ba]

Conditions

Stirring
Type
CUSTOM
Details
is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In addition, the following method for purifying strontium nitrate
ADDITION
Type
ADDITION
Details
3,065,052: an aqueous solution of strontium nitrate containing barium impurities
CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
to produce a strongly acidic solution
WAIT
Type
WAIT
Details
this pH is kept unchanged for several minutes
CUSTOM
Type
CUSTOM
Details
to precipitate as barium chromate
FILTRATION
Type
FILTRATION
Details
the solution is then filtered
CUSTOM
Type
CUSTOM
Details
to remove the barium chromate, nitric acid
ADDITION
Type
ADDITION
Details
is subsequently added to the filtrate
CUSTOM
Type
CUSTOM
Details
the filtrate is then evaporated
CUSTOM
Type
CUSTOM
Details
to precipitate strontium nitrate crystals

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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